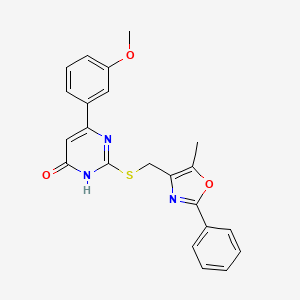

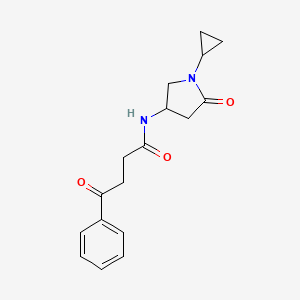

![molecular formula C18H19N3O2S2 B2884028 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034572-90-0](/img/structure/B2884028.png)

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

Thiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be influenced by the substituents at different positions on the thiazole ring .

Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

作用機序

Target of Action

The compound N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide is a derivative of furan and thiazole . Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties, including antibacterial activity . Thiazole derivatives, on the other hand, have been found in many potent biologically active compounds, such as antimicrobial and antineoplastic drugs .

Mode of Action

Thiazole derivatives have been known to inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid and originate from cell membrane phospholipids . This inhibition could result in anti-inflammatory effects .

Biochemical Pathways

The compound may affect the prostaglandin biosynthesis pathway . Prostaglandins are lipid compounds that perform various physiological functions, including the regulation of inflammation. By inhibiting the biosynthesis of prostaglandins, the compound could potentially reduce inflammation .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability.

Result of Action

The compound’s action could result in the inhibition of microbial growth, particularly in drug-resistant strains . Additionally, due to its potential anti-inflammatory effects, it could also help reduce inflammation .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s solubility properties could affect its distribution in the body and its ability to reach its target sites . Furthermore, the presence of other substances, such as other drugs or chemicals, could potentially interact with the compound and affect its action.

実験室実験の利点と制限

One of the main advantages of using N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide in lab experiments is its high potency and selectivity for cancer cells, which allows for effective targeting of cancer cells while minimizing damage to healthy cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for the development of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide as a cancer therapeutic agent. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of new drug delivery systems that can enhance the solubility and bioavailability of this compound in vivo. Additionally, further research is needed to explore the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its efficacy and reduce the risk of drug resistance.

合成法

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide can be synthesized using a one-pot reaction that involves the condensation of 2-(furan-3-yl)ethanamine and 2-chloro-N-(benzo[d]thiazol-6-yl)acetamide in the presence of morpholine and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield this compound in high yield and purity.

科学的研究の応用

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth has made it a promising candidate for further development as a cancer therapeutic agent.

特性

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c22-18(13-1-2-15-17(9-13)25-12-20-15)19-10-16(14-3-6-23-11-14)21-4-7-24-8-5-21/h1-3,6,9,11-12,16H,4-5,7-8,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDATOIAUAHKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)

![1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2883947.png)

![3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2883954.png)

![N-[1-(benzotriazol-1-yl)propyl]benzenecarbothioamide](/img/structure/B2883955.png)

![2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2883956.png)

![3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883957.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2883961.png)

![N-(4-fluorobenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883962.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2883964.png)